molecular formula C12H19NO4 B1447195 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 1363210-41-6

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B1447195
CAS No.: 1363210-41-6
M. Wt: 241.28 g/mol
InChI Key: GMGUVTWUHZJSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is a complex organic compound with the molecular formula C12H19NO4. It is known for its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid typically involves multiple steps, including the protection of functional groups and cyclization reactions. One common method involves the reaction of a suitable azabicycloheptane precursor with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactions are often conducted in batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protects reactive sites during chemical reactions. Upon deprotection, the compound can interact with biological targets, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Uniqueness

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGUVTWUHZJSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 2
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 3
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 5
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 6
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.